tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is primarily used in research settings and has applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 6-fluoropyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Major Products
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 6-fluoropyridin-2-ol and tert-butyl alcohol.
Oxidation/Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is used in a variety of scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-[(2-fluoropyridin-3-yl)oxy]acetate
- tert-butyl 2-[(4-fluoropyridin-2-yl)oxy]acetate
- tert-butyl 2-[(3-fluoropyridin-2-yl)oxy]acetate
Uniqueness
Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable tool in research.
Properties
CAS No. |
2703782-17-4 |
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Molecular Formula |
C11H14FNO3 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
tert-butyl 2-(6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 |
InChI Key |
NRVBOOUTEBNTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=NC(=CC=C1)F |
Purity |
95 |
Origin of Product |
United States |
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